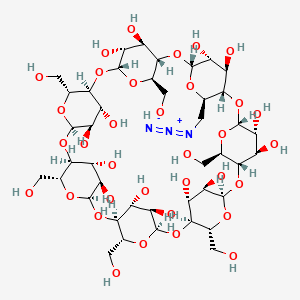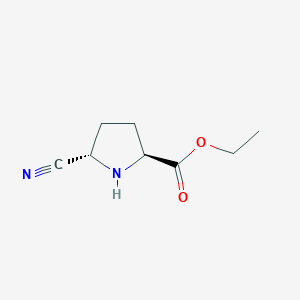![molecular formula C6H3Cl2N3 B1312263 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 63200-54-4](/img/structure/B1312263.png)
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 . It is a type of pyrrolopyrimidine, a class of compounds that contain a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives often involves various chemical reactions. For instance, one method involves the reaction of 4-chloro-7H-pyrrole[2,3-d]pyrimidine with NIS . Another method involves the use of tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
Pyrrolopyrimidines, including 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, can undergo a variety of chemical reactions. For instance, they can participate in Knoevenagel condensation/Michael-addition/intramolecular cyclization reactions .Physical And Chemical Properties Analysis
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . Its melting point is reported to be between 212-214 °C . The compound’s molecular weight is 188.01 g/mol .Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is used to prepare pyrrolo[3,2-d]pyrimidinone analogues, potent DPP-IV inhibitors. These inhibitors effectively lower blood glucose without causing weight gain or hypoglycemia, achieving prolonged therapeutic control of blood glucose .
Anticancer Research
This compound has been involved in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have shown potential in vitro anticancer activities and are synthesized using microwave techniques as a robust approach for preparation .
Breast Cancer Cell Line Lethality
A specific derivative of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine showed lethality against breast cancer cell lines, indicating its potential use in cancer treatment .
Anti-inflammatory Activities
Pyrimidines, including derivatives of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, exhibit anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Development of Targeted Kinase Inhibitors
The compound is part of the discovery process for new pyrrolo[2,3-d]pyrimidine derivatives that act as potential targeted kinase inhibitors (TKIs). These TKIs are synthesized with high yields and show promise in targeted cancer therapies .
Safety And Hazards
Zukünftige Richtungen
The future directions for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be used to prepare a type of pyrrolopyrimidinone compound, which is an effective DPP-IV inhibitor that can effectively lower blood sugar without causing weight gain or hypoglycemia .
Eigenschaften
IUPAC Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLFDKTYGKJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418749 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
63200-54-4 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the use of 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose in the synthesis process?
A: Using 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose as a glycosylating agent in the reaction with 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine was crucial for several reasons [, ]. Firstly, it effectively prevented the formation of undesired "orthoamide" byproducts. Secondly, this specific reagent led to a high yield of the desired β-nucleoside, 2,4-dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine. This compound serves as a versatile intermediate for further synthesizing various N-7 glycosyl analogs of naturally occurring purine nucleosides.
Q2: How was the stereochemistry of the synthesized nucleosides confirmed?
A: Researchers employed a combination of techniques to confirm the stereochemistry of the newly synthesized nucleoside analogs. Ultraviolet (UV) and proton nuclear magnetic resonance (NMR) spectroscopy provided structural information [, ]. Importantly, the isopropylidene intermediates, such as compounds 9 and 14 mentioned in the research, were particularly helpful. Analysis of their NMR spectra, applying Imbach's rule, allowed for the definitive assignment of β and α configurations to the synthesized nucleosides. This stereochemical determination is crucial as it directly influences the biological activity and potential applications of these compounds.
Q3: What types of nucleoside analogs were successfully synthesized using 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a starting material?
A: The research demonstrated the successful synthesis of various nucleoside analogs, mimicking naturally occurring purine nucleosides, using 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a common starting point [, ]. These analogs include those structurally related to adenosine, inosine, and guanosine, all essential components of DNA and RNA. The researchers achieved this by selectively modifying the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold after glycosylation. For instance, they synthesized the adenosine analog, 4-amino-5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidine, through controlled amination followed by deprotection and dehalogenation steps. This ability to synthesize a range of nucleoside analogs makes 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine a valuable tool in medicinal chemistry and drug discovery for exploring potential antiviral or anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)









![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)

